molecular formula C20H24N2O3S B5036743 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE

3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5036743
M. Wt: 372.5 g/mol
InChI Key: FJSQRPPWFLZTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, nitrophenyl, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of adamantane derivatives with nitrophenyl thiazolidinone precursors. One common method includes the reaction of 1-adamantylmethylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to effectively penetrate biological membranes. The nitrophenyl group can participate in redox reactions, while the thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-adamantylmethyl)-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-18-11-26-19(16-3-1-2-4-17(16)22(24)25)21(18)12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,19H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSQRPPWFLZTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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